Mobam

Description

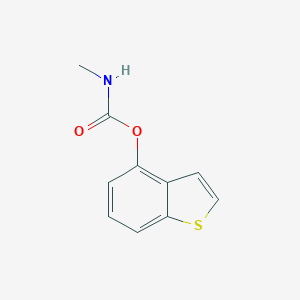

Structure

2D Structure

3D Structure

Properties

CAS No. |

1079-33-0 |

|---|---|

Molecular Formula |

C10H9NO2S |

Molecular Weight |

207.25 g/mol |

IUPAC Name |

1-benzothiophen-4-yl N-methylcarbamate |

InChI |

InChI=1S/C10H9NO2S/c1-11-10(12)13-8-3-2-4-9-7(8)5-6-14-9/h2-6H,1H3,(H,11,12) |

InChI Key |

BOTUVXISJHKZKJ-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)OC1=C2C=CSC2=CC=C1 |

Color/Form |

White, crystalline solid |

melting_point |

128 °C |

Other CAS No. |

1079-33-0 |

shelf_life |

It is stable to heat up to 100 °C. ... stable at neutral or slightly acid pH, but at pH 9 it is hydrolyzed to 4-hydroxybenzothiophene, methylamine, & carbon dioxide. |

solubility |

Greater than 20% soluble in dimethylsulfoxide, acetone, methylethyl ketone, toluidine, triethylene glycol, acetonitrile, dioxane, and methylene chloride; greater than 10% soluble in ethanol, ethyl acetate, ethylene glycol, propanol, and methanol; greater than 5% soluble in benzene and isobutanol; greater than 1% soluble in carbon tetrachloride, glycerin, toluene, and xylene; less than 0.1% soluble in kerosene, heptane, and water |

vapor_pressure |

5.28X10-5 mm Hg at 25 °C (est) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Mobam on Cholinesterase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mobam (benzo[b]thien-4-yl methylcarbamate) is a carbamate insecticide that exerts its toxic effects through the inhibition of cholinesterase enzymes, primarily acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of the nervous system. This technical guide provides a detailed overview of the mechanism of action of this compound on cholinesterase, including the kinetics of inhibition, relevant experimental protocols for its study, and a comparative analysis of its inhibitory action. While specific kinetic data for this compound is limited in publicly available literature, this guide establishes the theoretical framework for its action based on the well-understood mechanism of carbamate insecticides.

Introduction

Cholinesterase inhibitors are a broad class of compounds that function by blocking the activity of enzymes that hydrolyze the neurotransmitter acetylcholine. These inhibitors are utilized in various applications, from insecticides to therapeutic agents for neurodegenerative diseases. This compound, a carbamate derivative, is recognized for its insecticidal properties, which are directly linked to its potent inhibition of acetylcholinesterase in the nervous system of insects. Understanding the precise mechanism of this inhibition is crucial for the development of novel insecticides and for assessing the toxicological risks to non-target organisms.

The General Mechanism of Carbamate Inhibition of Cholinesterase

The interaction of carbamates, such as this compound, with cholinesterase is a multi-step process that is often described as "pseudo-irreversible." This process involves the formation of a transient covalent bond between the inhibitor and the enzyme, which is more stable than the acetylated enzyme intermediate formed during acetylcholine hydrolysis, yet is still subject to slow hydrolysis. The overall mechanism can be broken down into two primary stages:

-

Reversible Formation of an Enzyme-Inhibitor Complex: Initially, the carbamate inhibitor (CX) reversibly binds to the active site of the cholinesterase (E) to form a non-covalent Michaelis-Menten-like complex (E•CX). This binding is governed by the dissociation constant, Kd.

-

Carbamylation of the Active Site: Following the initial binding, the carbamate moiety is transferred to the catalytic serine residue in the active site of the enzyme, forming a carbamylated enzyme (EC) and releasing the leaving group (X). This step is characterized by the carbamylation rate constant, k2.

-

Decarbamylation (Reactivation) of the Enzyme: The carbamylated enzyme is relatively stable but can be slowly hydrolyzed to regenerate the active enzyme. This reactivation step is defined by the decarbamylation rate constant, k3.

The overall inhibitory potency of a carbamate is determined by the rates of carbamylation and decarbamylation.

Signaling Pathway of Cholinesterase Inhibition by this compound

The following diagram illustrates the kinetic pathway of cholinesterase inhibition by a carbamate inhibitor like this compound.

Caption: Kinetic scheme of pseudo-irreversible inhibition of cholinesterase by a carbamate.

Quantitative Analysis of Cholinesterase Inhibition

| Carbamate Inhibitor | Enzyme Source | IC50 (µM) | Ki (µM) | k2 (min⁻¹) (Carbamylation) | k3 (min⁻¹) (Decarbamylation) | Reference |

| Carbaryl | Bovine Erythrocyte AChE | Not Reported | Not Reported | Not Reported | Not Reported | General Literature |

| Physostigmine | Human Erythrocyte AChE | Not Reported | Not Reported | Not Reported | Not Reported | General Literature |

| Rivastigmine | Human AChE | 0.0711 | Not Reported | Not Reported | Not Reported | [1] |

| Donepezil (control) | Human AChE | Not Reported | Not Reported | Not Reported | Not Reported | [1] |

Note: The absence of specific values for this compound in the literature highlights a gap in the current understanding of its precise in vitro kinetics.

Experimental Protocols

The characterization of cholinesterase inhibitors like this compound relies on well-established experimental protocols. The most common method for measuring cholinesterase activity is the Ellman's method, which can be adapted to determine the kinetic parameters of inhibition.

Determination of Cholinesterase Activity (Ellman's Method)

This spectrophotometric assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm.

Materials:

-

Phosphate buffer (0.1 M, pH 8.0)

-

Acetylcholinesterase (AChE) solution

-

This compound stock solution (in a suitable solvent like DMSO)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Acetylthiocholine iodide (ATCI) solution

Procedure:

-

In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the this compound solution (at various concentrations), and 10 µL of the AChE solution.

-

Incubate the plate for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C).

-

Add 10 µL of DTNB solution to each well.

-

Initiate the reaction by adding 10 µL of ATCI solution.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

The rate of reaction is proportional to the cholinesterase activity. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of this compound.

Determination of Kinetic Constants

To determine the kinetic constants (Kd, k2, and k3), a series of more complex kinetic experiments are required.

Workflow for Kinetic Analysis:

Caption: Experimental workflow for determining the kinetic constants of a carbamate inhibitor.

Methodology for Determining k2 and Kd: The bimolecular rate constant (ki), which is an approximation of k2/Kd, can be determined by incubating the enzyme with various concentrations of the inhibitor for different time intervals and then measuring the residual enzyme activity. A plot of the pseudo-first-order rate constant (kobs) against the inhibitor concentration will yield ki as the slope.

Methodology for Determining k3: The decarbamylation rate constant (k3) is determined by first inhibiting the enzyme with a high concentration of the carbamate to ensure complete carbamylation. The excess inhibitor is then removed (e.g., by dialysis or gel filtration), and the spontaneous recovery of enzyme activity is monitored over time. The rate of recovery follows first-order kinetics, and the rate constant corresponds to k3.

Structure-Activity Relationships

The inhibitory potency of carbamates is influenced by their chemical structure. The nature of the leaving group and the substituents on the carbamoyl nitrogen play a significant role in both the affinity for the enzyme's active site and the rates of carbamylation and decarbamylation. For this compound, the benzo[b]thiophene moiety serves as the leaving group. The specific electronic and steric properties of this group will dictate its binding affinity within the active site gorge of acetylcholinesterase.

Conclusion

This compound acts as a potent cholinesterase inhibitor through a pseudo-irreversible mechanism involving the carbamylation of the active site serine residue of the enzyme. While specific in vitro kinetic data for this compound are not extensively documented in the accessible literature, the established principles of carbamate-cholinesterase interactions provide a robust framework for understanding its mechanism of action. The experimental protocols detailed in this guide offer a clear pathway for researchers to determine the precise kinetic parameters of this compound and other novel carbamate inhibitors, which is essential for both toxicological assessment and the rational design of new cholinesterase-targeting compounds. Further research to quantify the specific kinetic constants for this compound would provide a more complete picture of its inhibitory profile.

References

What is the chemical structure of Mobam

An In-depth Technical Guide to Mobam

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

This compound, an insecticide, is chemically identified as benzo[b]thiophen-4-yl methylcarbamate.[1][2][3] It is a carbamate ester, a class of organic compounds derived from carbamic acid. The structural and chemical properties of this compound are summarized below.

Chemical Identifiers

A comprehensive list of chemical identifiers for this compound is provided in Table 1. These identifiers are crucial for unambiguous identification of the compound in literature and databases.

| Identifier | Value |

| IUPAC Name | benzo[b]thiophen-4-yl methylcarbamate[1][2][3] |

| Chemical Formula | C₁₀H₉NO₂S[1][2][3][4] |

| SMILES | CNC(=O)Oc1cccc2sccc12[2][4] |

| InChI | InChI=1S/C10H9NO2S/c1-11-10(12)13-8-3-2-4-9-7(8)5-6-14-9/h2-6H,1H3,(H,11,12)[1][2][3] |

| InChIKey | BOTUVXISJHKZKJ-UHFFFAOYSA-N[1][2] |

| CAS Number | 1079-33-0 |

| Synonyms | MCA-600, MOS-708, OMS-708, this compound phenol, ENT-27041[1][2] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2.

| Property | Value |

| Molecular Weight | 207.25 g/mol [1] |

| Exact Mass | 207.0354 u[1] |

| Appearance | Solid powder[1] |

| Solubility | Soluble in DMSO[1] |

Biological Activity

This compound is recognized as a cholinesterase inhibitor.[3][5] Its mechanism of action involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound leads to an accumulation of acetylcholine at the synapses, resulting in neurotoxic effects in target organisms.[3] Carbamates like this compound reversibly carbamoylate the active site of cholinesterases, forming an unstable complex.[3]

Experimental Protocols

General Synthesis of Carbamate Insecticides

A common method for synthesizing N-methylcarbamates involves the reaction of a phenol with methyl isocyanate. The logical workflow for such a synthesis is depicted in the following diagram.

Caption: A generalized workflow for the synthesis of N-methylcarbamate insecticides like this compound.

Signaling Pathways

As a cholinesterase inhibitor, this compound's primary effect is on cholinergic signaling. The disruption of this pathway is central to its insecticidal activity. The following diagram illustrates the impact of this compound on a cholinergic synapse.

Caption: this compound inhibits acetylcholinesterase (AChE) in the synaptic cleft, leading to an accumulation of acetylcholine and continuous stimulation of postsynaptic receptors.

References

In Vitro Stability of Mobam in Solution: A Technical Guide

Disclaimer: The following technical guide is a representative document illustrating the in vitro stability analysis of a hypothetical carbamate compound designated "Mobam." The data, protocols, and pathways presented are for illustrative purposes to meet the structural and content requirements of the prompt and are based on established principles of chemical stability analysis.

Introduction

The in vitro stability of an active pharmaceutical ingredient (API) or a lead compound is a critical parameter assessed during the early stages of drug development and chemical research. These studies are fundamental to understanding a compound's intrinsic chemical liabilities, which in turn informs decisions regarding formulation, storage conditions, and potential degradation pathways. This guide provides a comprehensive overview of the in vitro stability of this compound, a novel carbamate derivative, in various solution-based environments. The stability of pharmaceutical compounds can be influenced by several factors, including pH, temperature, light, and the solvent used.[1][2] Understanding these factors is crucial for ensuring the safety, efficacy, and shelf-life of a potential drug product.[1] This document details the quantitative stability data, the experimental protocols used for its determination, and the proposed degradation pathways for this compound.

Quantitative Stability Data

The stability of this compound was evaluated under various conditions to determine its degradation kinetics. The quantitative data are summarized in the following tables.

pH-Dependent Stability of this compound

The hydrolysis of this compound was investigated across a pH range of 3 to 10 at 37°C. The degradation followed pseudo-first-order kinetics. The half-life (t½) at each pH is presented in Table 1. The half-life of a reaction is the time required for the reactant concentration to decrease by half from its initial value.[3][4]

Table 1: Half-life of this compound in Aqueous Solutions at Different pH Values (37°C)

| pH | Rate Constant (k) (h⁻¹) | Half-life (t½) (hours) |

| 3.0 | 0.009 | 77.0 |

| 5.0 | 0.004 | 173.3 |

| 7.0 | 0.015 | 46.2 |

| 9.0 | 0.231 | 3.0 |

| 10.0 | 0.693 | 1.0 |

Note: The half-life was calculated using the formula t½ = 0.693 / k, where k is the pseudo-first-order rate constant.[5]

Temperature-Dependent Stability of this compound

The effect of temperature on the stability of this compound was assessed in a pH 7.4 buffered solution. The results indicate a significant increase in the degradation rate with increasing temperature, a common phenomenon in chemical kinetics.[6]

Table 2: Effect of Temperature on the Degradation Rate Constant of this compound at pH 7.4

| Temperature (°C) | Temperature (K) | Rate Constant (k) (h⁻¹) |

| 25 | 298.15 | 0.008 |

| 37 | 310.15 | 0.015 |

| 50 | 323.15 | 0.045 |

| 60 | 333.15 | 0.098 |

Stability of this compound in Various Solvents

The stability of this compound was evaluated in commonly used laboratory solvents and co-solvent systems at room temperature (25°C) over a 24-hour period.

Table 3: Stability of this compound in Different Solvents at 25°C after 24 hours

| Solvent System | % this compound Remaining |

| Acetonitrile | 99.5% |

| Methanol | 98.2% |

| Dimethyl Sulfoxide (DMSO) | 99.8% |

| 50:50 Acetonitrile:Water | 96.5% |

| 50:50 Methanol:Water | 94.1% |

Experimental Protocols

Detailed methodologies for the key stability experiments are provided below. These protocols are designed to ensure the generation of reliable and reproducible data.

Protocol: pH-Dependent Stability Assessment

This protocol outlines the procedure for determining the rate of hydrolysis of this compound in aqueous solutions across a range of pH values.

-

Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) to cover the desired pH range (e.g., pH 3, 5, 7, 9, 10).

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in a stable organic solvent like acetonitrile or DMSO.

-

Sample Preparation: Spike the this compound stock solution into each buffer solution to achieve a final concentration of 100 µg/mL. Ensure the organic solvent concentration is low (<1%) to avoid co-solvent effects.

-

Incubation: Incubate the samples in a temperature-controlled water bath or incubator at a constant temperature (e.g., 37°C).

-

Time-Point Sampling: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours).

-

Quenching: Immediately quench the degradation reaction in the collected aliquots by adding an equal volume of a strong acid (e.g., 1 M HCl) or by dilution with the mobile phase and freezing at -20°C until analysis.

-

Analysis: Analyze the concentration of the remaining this compound in each sample using a validated stability-indicating HPLC method.

-

Data Analysis: Plot the natural logarithm of the this compound concentration versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k).

Protocol: Stability-Indicating HPLC-UV Method

A robust analytical method is essential for accurately quantifying the parent compound and separating it from its degradation products.[7][8]

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution using Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: Determined from the UV spectrum of this compound (e.g., 254 nm).

-

Column Temperature: 30°C.

-

Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is stability-indicating.[9]

Visualizations: Workflows and Pathways

Experimental Workflow for Stability Studies

The following diagram illustrates the general workflow for conducting an in vitro stability study of a compound like this compound.

References

- 1. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]

- 2. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Khan Academy [khanacademy.org]

- 5. derangedphysiology.com [derangedphysiology.com]

- 6. Stability of baicalin in biological fluids in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Solubility of Mobam

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Mobam (4-benzothienyl-N-methylcarbamate), a carbamate insecticide. The information contained herein is intended to support research, development, and formulation activities by providing key data on solubility in various solvents and outlining the experimental methodology for its determination.

Core Topic: this compound Solubility in DMSO and Other Solvents

This compound, a white crystalline solid, exhibits a range of solubilities across different organic solvents and is sparingly soluble in water. Understanding its solubility profile is critical for a variety of applications, from the preparation of stock solutions for in vitro and in vivo studies to the development of stable formulations for agricultural or research purposes.

Quantitative Solubility Data

The solubility of this compound has been qualitatively determined in a range of common laboratory solvents. The following table summarizes the available data, providing a clear comparison of its solubility characteristics.

| Solvent | Solubility (% w/v) |

| Dimethylsulfoxide (DMSO) | >20% |

| Acetone | >20% |

| Methylethyl ketone | >20% |

| Toluidine | >20% |

| Triethylene glycol | >20% |

| Acetonitrile | >20% |

| Dioxane | >20% |

| Methylene chloride | >20% |

| Ethanol | >10% |

| Ethyl acetate | >10% |

| Ethylene glycol | >10% |

| Propanol | >10% |

| Methanol | >10% |

| Benzene | >5% |

| Isobutanol | >5% |

| Carbon tetrachloride | >1% |

| Glycerin | >1% |

| Toluene | >1% |

| Xylene | >1% |

| Kerosene | <0.1% |

| Heptane | <0.1% |

| Water | <0.1% |

Data sourced from PubChem CID 14119.[1]

Experimental Protocols

The determination of a compound's solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The "shake-flask" method is a widely recognized and reliable technique for establishing the thermodynamic solubility of a substance.[2][3][4][5] While a specific, detailed protocol for this compound was not found in the reviewed literature, the following general procedure for the shake-flask method can be readily adapted for its solubility determination.

General Shake-Flask Solubility Determination Protocol

1. Preparation of Saturated Solution:

-

An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial or flask. The use of an excess of the solid compound is crucial to ensure that a saturated solution is achieved.[2]

-

The vessel is then securely sealed to prevent solvent evaporation.

2. Equilibration:

-

The mixture is agitated at a constant temperature for a defined period, typically 24 to 48 hours, to allow the system to reach thermodynamic equilibrium.[3][5] A thermomixer or a temperature-controlled shaker can be used for this purpose.[1]

3. Phase Separation:

-

Following equilibration, the undissolved solid is separated from the saturated solution. This is a critical step to ensure the accuracy of the measurement and can be achieved by:

4. Quantification:

-

An aliquot of the clear, saturated supernatant or filtrate is carefully removed.

-

The concentration of this compound in the aliquot is then determined using a suitable analytical method. Common techniques include:

-

UV/Vis Spectroscopy: If this compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a standard curve.[3][4]

-

High-Performance Liquid Chromatography (HPLC): This method provides high sensitivity and specificity for quantifying the concentration of the dissolved compound.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be employed for compounds that are not amenable to UV detection or for complex matrices.[3]

-

5. Data Analysis:

-

The determined concentration represents the solubility of this compound in the specific solvent at the experimental temperature. The experiment should be performed in replicate to ensure the reliability of the results.[6]

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. enamine.net [enamine.net]

- 4. bioassaysys.com [bioassaysys.com]

- 5. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

In-Depth Technical Guide to Mobam Powder: Safety and Handling for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and toxicological properties of Mobam (4-benzothienyl-N-methylcarbamate) powder. The information is intended to support laboratory research and drug development activities by providing detailed data and procedural guidance.

Chemical and Physical Properties

This compound is a carbamate insecticide. A summary of its key chemical and physical properties is presented below.

| Property | Value | Reference |

| Chemical Name | 4-benzothienyl-N-methylcarbamate | |

| CAS Number | 1079-33-0 | |

| Molecular Formula | C₁₀H₉NO₂S | |

| Molecular Weight | 207.25 g/mol | |

| Appearance | White, crystalline solid | |

| Odor | Odorless | |

| Stability | Stable up to 100°C. Stable at neutral or slightly acidic pH. Hydrolyzed at pH 9. |

Toxicological Data

This compound is a potent cholinesterase inhibitor. Its toxicity data is summarized in the following table.

| Toxicity Metric | Value | Species | Route | Reference |

| Oral LD₅₀ | 9.1 mg/kg | Rat | Oral | [1] |

| Dermal LD₅₀ | >200 and ≤1000 mg/kg | Rat | Dermal | [1] |

| Inhalation LC₅₀ | 0.11 mg/L (4-hour) | Rat | Inhalation | [1] |

Note: LD₅₀ (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. LC₅₀ (Lethal Concentration, 50%) is the concentration of a chemical in the air or water which causes the death of 50% of a group of test animals.

Safety and Handling

3.1. Hazard Identification

-

Acute Toxicity: Fatal if swallowed, and may be fatal if inhaled.[1] Causes substantial but temporary eye injury.[1]

-

Primary Route of Exposure: Inhalation, ingestion, skin and eye contact.

-

Mechanism of Toxicity: this compound is a reversible inhibitor of the enzyme acetylcholinesterase (AChE). Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, resulting in overstimulation of muscarinic and nicotinic receptors. This can lead to a cholinergic crisis, characterized by a range of symptoms affecting the nervous, respiratory, and cardiovascular systems.

3.2. Personal Protective Equipment (PPE)

-

Respiratory Protection: A NIOSH-approved respirator is required when handling this compound powder.

-

Eye Protection: Chemical safety goggles or a face shield should be worn.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are mandatory.

3.3. Engineering Controls

-

Work with this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood.

3.4. Storage

-

Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Keep container tightly closed.

3.5. Spills and Disposal

-

In case of a spill, avoid breathing dust. Wear appropriate PPE and clean up using a method that does not generate dust (e.g., wet wipe or HEPA-filtered vacuum).

-

Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

3.6. First Aid

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

-

If Swallowed: Call a poison control center or doctor immediately for treatment advice. Do not induce vomiting unless told to do so by a poison control center or doctor.[1]

-

If on Skin: Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes.[1]

-

If in Eyes: Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing. Seek immediate medical attention.[1]

Experimental Protocols

4.1. Cholinesterase Activity Assay (Adapted from general carbamate testing protocols)

This protocol outlines a general method for determining the in vitro inhibition of cholinesterase activity by this compound.

Materials:

-

Purified acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human erythrocytes).

-

This compound powder of known purity.

-

Phosphate buffer (pH 7.4).

-

Acetylthiocholine iodide (ATCI) as the substrate.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Spectrophotometer capable of measuring absorbance at 412 nm.

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions in phosphate buffer.

-

Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer at appropriate concentrations.

-

-

Assay:

-

In a 96-well microplate, add the AChE solution to each well.

-

Add the different concentrations of this compound solution to the wells and incubate for a specific period to allow for enzyme inhibition.

-

Initiate the reaction by adding ATCI and DTNB to the wells.

-

Measure the change in absorbance at 412 nm over time using a spectrophotometer. The rate of color change is proportional to the AChE activity.

-

-

Data Analysis:

-

Calculate the percentage of AChE inhibition for each this compound concentration compared to a control without the inhibitor.

-

Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of AChE activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

4.2. In Vivo Toxicological Study in Rats (Adapted from Kurtz, 1977)

This protocol is based on a study that investigated the behavioral and biochemical effects of this compound in rats.[2]

Animals:

-

Adult male albino rats.

Procedure:

-

Dosing:

-

Prepare solutions of this compound in a suitable vehicle (e.g., corn oil).

-

Administer this compound via intraperitoneal injection at various dosages (e.g., 1 to 5 mg/kg body weight).[2] A control group should receive the vehicle only.

-

-

Behavioral Assessment:

-

At specified time points after injection (e.g., 15 minutes), assess spontaneous motor activity using an activity meter.[2]

-

Evaluate conditioned avoidance performance in a shuttle box or similar apparatus.

-

-

Biochemical Analysis:

-

At the end of the experimental period, collect blood samples for the analysis of plasma and erythrocyte cholinesterase activity.

-

Euthanize the animals and collect brain tissue for the determination of brain cholinesterase activity.

-

Cholinesterase activity can be measured using the Ellman method described in the in vitro protocol.

-

-

Data Analysis:

-

Compare the behavioral and biochemical data between the this compound-treated groups and the control group using appropriate statistical methods.

-

Mechanism of Action and Signaling Pathway

As a carbamate insecticide, this compound's primary mode of action is the inhibition of acetylcholinesterase (AChE). The following diagrams illustrate the normal synaptic transmission process and the disruption caused by this compound.

Caption: Normal Cholinergic Synaptic Transmission.

Caption: Cholinergic Synapse Disruption by this compound.

The accumulation of acetylcholine leads to a state known as "cholinergic crisis," which manifests with a variety of symptoms due to the overstimulation of:

-

Muscarinic receptors: Leading to symptoms often remembered by the mnemonic SLUDGE (Salivation, Lacrimation, Urination, Defecation, Gastrointestinal distress, Emesis), as well as bradycardia and bronchoconstriction.

-

Nicotinic receptors: At the neuromuscular junction, this initially causes muscle fasciculations (twitching) followed by weakness and flaccid paralysis. In the central nervous system, it can lead to seizures and respiratory depression.

References

Mobam as a Positive Control for Cholinesterase Inhibition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mobam (benzo[b]thiophen-4-yl methylcarbamate) and its application as a positive control in cholinesterase inhibition assays. This document details the mechanism of action, presents available quantitative data, outlines experimental protocols, and provides visual representations of the associated biological pathways and workflows.

Introduction to this compound and Cholinesterase Inhibition

This compound is a carbamate insecticide that functions by inhibiting cholinesterase enzymes, primarily acetylcholinesterase (AChE).[1][2] Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This enzymatic degradation terminates the nerve impulse at cholinergic synapses.[3] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent disruption of nerve function. This mechanism is the basis for the insecticidal activity of carbamates and also underlies their toxicity to other organisms, including mammals. Due to its defined mechanism as a cholinesterase inhibitor, this compound serves as a reliable positive control in experimental assays designed to screen for or characterize new cholinesterase inhibitors.

Mechanism of Cholinesterase Inhibition by Carbamates

Carbamate insecticides like this compound are pseudo-irreversible inhibitors of acetylcholinesterase. The inhibition process involves a two-step mechanism:

-

Formation of a Reversible Complex: The carbamate inhibitor (CX) initially binds to the active site of the acetylcholinesterase enzyme (E-OH) to form a reversible Michaelis-Menten complex (E-OH·CX).

-

Carbamylation: The enzyme's active site serine hydroxyl group attacks the carbamate, leading to the formation of a carbamylated enzyme (E-OCX) and the release of the leaving group (in the case of this compound, benzo[b]thiophen-4-ol).

-

Decarbamylation (Spontaneous Reactivation): The carbamylated enzyme is relatively stable but can undergo slow hydrolysis to regenerate the active enzyme. The rate of decarbamylation is significantly slower than the deacetylation that occurs with the natural substrate, acetylcholine.

This prolonged inactivation of the enzyme leads to the accumulation of acetylcholine and the subsequent toxic effects.

Data Presentation: Cholinesterase Inhibition by Carbamates

Table 1: In Vivo Cholinesterase Inhibition by this compound in Rats

| Tissue | Dosage (mg/kg, i.p.) | Effect | Reference |

| Plasma | 2 | Significant depression of cholinesterase activity | [4] |

| Erythrocytes | 2 | Significant depression of cholinesterase activity | [4] |

| Brain | 3 and 5 | Significant depression of cholinesterase activity | [4] |

Table 2: In Vitro IC50 Values of Various Carbamate Insecticides for Acetylcholinesterase (Rat Brain)

| Carbamate | IC50 (µM) | Reference |

| Bendiocarb | 1 | [5] |

| Propoxur | >1 (potency order suggests it is more potent than carbaryl) | [5] |

| Aldicarb | >1 (potency order suggests it is more potent than carbaryl) | [5] |

| Carbaryl | 17 | [5] |

| Fenoxycarb | >1000 | [5] |

| EPTC | >1000 | [5] |

Note: The absence of a specific IC50 value for this compound in publicly available literature highlights a potential area for future research.

Experimental Protocols

The most common method for measuring cholinesterase activity and its inhibition is the Ellman's assay. This colorimetric method is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (a synthetic substrate), with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm.

Principle of the Ellman's Assay

-

Enzymatic Reaction: Acetylcholinesterase (AChE) hydrolyzes acetylthiocholine (ATC) to produce thiocholine and acetate.

-

Colorimetric Reaction: The produced thiocholine reacts with DTNB (Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), a yellow anion.

-

Detection: The rate of TNB formation is measured by monitoring the increase in absorbance at 412 nm, which is directly proportional to the cholinesterase activity. An inhibitor will reduce the rate of this color change.

Materials and Reagents

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, bovine erythrocytes, or recombinant human)

-

This compound (as a positive control)

-

Test compounds (potential inhibitors)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Acetylthiocholine iodide (ATCI)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Experimental Procedure for Cholinesterase Inhibition Assay

-

Reagent Preparation:

-

Prepare a stock solution of DTNB (e.g., 10 mM) in phosphate buffer.

-

Prepare a stock solution of ATCI (e.g., 10 mM) in deionized water.

-

Prepare a stock solution of AChE in phosphate buffer to the desired concentration (e.g., 0.1 U/mL).

-

Prepare stock solutions of this compound and test compounds in a suitable solvent (e.g., DMSO). Further dilute with phosphate buffer to the desired final concentrations.

-

-

Assay Protocol (96-well plate format):

-

Blank: 150 µL Phosphate Buffer + 50 µL DTNB solution + 50 µL ATCI solution.

-

Control (100% activity): 100 µL Phosphate Buffer + 50 µL AChE solution + 50 µL DTNB solution.

-

Positive Control (this compound): 50 µL Phosphate Buffer + 50 µL AChE solution + 50 µL this compound solution (at a concentration known to cause significant inhibition) + 50 µL DTNB solution.

-

Test Compound: 50 µL Phosphate Buffer + 50 µL AChE solution + 50 µL Test Compound solution + 50 µL DTNB solution.

-

-

Incubation:

-

Add the enzyme, buffer, and inhibitor (this compound or test compound) to the respective wells and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C).

-

-

Initiation of Reaction and Measurement:

-

Initiate the enzymatic reaction by adding 50 µL of the ATCI substrate solution to all wells except the blank.

-

Immediately start monitoring the change in absorbance at 412 nm over time (e.g., every minute for 5-10 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Calculate the percentage of inhibition for the positive control and test compounds using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

-

For determining the IC50 value, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Mandatory Visualizations

Signaling Pathway

Caption: Cholinergic synapse signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: Workflow for a cholinesterase inhibition assay using this compound as a positive control.

Conclusion

This compound serves as an effective and reliable positive control for in vitro and in vivo studies of cholinesterase inhibition. Its mechanism of action as a carbamate insecticide is well-established, involving the carbamylation of the acetylcholinesterase active site. While a specific IC50 value for this compound is not prominently available in the surveyed literature, its inhibitory effects are well-documented. The provided experimental protocol for the Ellman's assay offers a robust and widely used method for assessing cholinesterase activity and the efficacy of potential inhibitors, with this compound acting as a benchmark for inhibitory activity. The diagrams presented in this guide offer clear visual aids for understanding the underlying biological processes and the experimental procedures involved. This technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge required to confidently utilize this compound as a positive control in their cholinesterase inhibition research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. EXTOXNET TIBs - Cholinesterase Inhibition [extoxnet.orst.edu]

- 3. Anticholinesterase insecticide retrospective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Behavioral and biochemical effects of the carbamate insecticide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective effects of carbamate pesticides on rat neuronal nicotinic acetylcholine receptors and rat brain acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Mobam Insecticide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the carbamate insecticide Mobam (4-benzothienyl N-methylcarbamate). It includes key physicochemical properties, toxicological data, and environmental fate, presented in clearly structured tables for comparative analysis. Detailed experimental protocols for pivotal studies are provided, alongside visualizations of key biological and experimental processes to facilitate a deeper understanding of this compound.

Physicochemical and Toxicological Data

This compound is a synthetic carbamate insecticide.[1] Its primary mode of action is the reversible inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[1][2]

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 4-benzothienyl N-methylcarbamate | [1] |

| CAS Number | 1079-33-0 | [3] |

| Molecular Formula | C₁₀H₉NO₂S | [1] |

| Molecular Weight | 207.25 g/mol | [1] |

| Appearance | White, crystalline solid | [1] |

| Odor | Odorless | [1] |

| Stability | Stable to heat up to 100 °C; stable at neutral or slightly acidic pH. | [1] |

Toxicological Data

This compound, like other carbamate insecticides, exerts its toxic effects by inhibiting acetylcholinesterase, leading to an accumulation of the neurotransmitter acetylcholine.[1] This results in overstimulation of the nervous system.

Mammalian Toxicity:

| Species | Route | Value | Endpoint | Reference |

| Rat | Oral | 70 mg/kg | LD50 | [3] |

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Symptoms of Acute Exposure:

Acute exposure to this compound can lead to a range of symptoms stemming from cholinergic overstimulation, including:

-

Salivation

-

Nausea and vomiting

-

Abdominal pain

-

Diarrhea

-

Muscle weakness and twitching

-

Dizziness

-

In severe cases, respiratory distress and convulsions[1]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of action for this compound is the reversible inhibition of the enzyme acetylcholinesterase (AChE).

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of this compound.

Synthesis of this compound (4-benzothienyl N-methylcarbamate)

Step 1: Synthesis of 4-Hydroxybenzothiophene (Hypothetical)

The precursor, 4-hydroxybenzothiophene, can be prepared through various synthetic routes. One potential method involves the cyclization of a substituted thiophene derivative.

Step 2: Carbamoylation of 4-Hydroxybenzothiophene

Experimental Procedure (General):

-

Dissolution: Dissolve 4-hydroxybenzothiophene in a suitable aprotic solvent (e.g., anhydrous toluene or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base (Optional but common): To facilitate the reaction, a non-nucleophilic base (e.g., triethylamine or pyridine) can be added to the solution to deprotonate the hydroxyl group of 4-hydroxybenzothiophene, forming a more reactive phenoxide.

-

Addition of Methyl Isocyanate: Slowly add a stoichiometric amount of methyl isocyanate to the reaction mixture. The reaction is often exothermic, so the addition rate should be controlled to maintain the desired reaction temperature.

-

Reaction: Stir the mixture at room temperature or with gentle heating for a period sufficient to ensure complete reaction, typically monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is typically washed with water and brine to remove any unreacted starting materials and byproducts. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Cholinesterase Inhibition Assay

The following is a general protocol for determining the inhibitory effect of this compound on acetylcholinesterase activity, based on the Ellman method.

Materials:

-

Acetylcholinesterase (AChE) solution

-

This compound solutions of varying concentrations

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Acetylthiocholine iodide (substrate)

-

Phosphate buffer (pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of AChE, this compound, DTNB, and acetylthiocholine in phosphate buffer.

-

Incubation: In a 96-well plate, add a defined amount of AChE solution to wells containing either buffer (for control) or different concentrations of this compound. Incubate for a specific period (e.g., 15 minutes) at a controlled temperature to allow for the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add DTNB to all wells, followed by the addition of the substrate, acetylthiocholine, to initiate the enzymatic reaction.

-

Measurement: Immediately place the microplate in a reader and measure the change in absorbance at 412 nm over time. The rate of color change is proportional to the AChE activity.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme) can then be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conditioned Avoidance Response (CAR) Test in Rats

This protocol describes a typical CAR test used to assess the neurobehavioral effects of compounds like this compound.[2]

Apparatus:

-

A two-compartment shuttle box with a grid floor capable of delivering a mild electric shock.

-

A conditioned stimulus (CS) generator (e.g., a light or a tone).

-

An unconditioned stimulus (US) generator (a shocker).

-

Automated recording system to monitor the rat's movement between compartments.

Procedure:

-

Acclimation: Allow the rats to explore the shuttle box for a period before training begins.

-

Training:

-

Place a rat in one compartment of the shuttle box.

-

Present the CS for a set duration (e.g., 10 seconds).

-

If the rat does not move to the other compartment during the CS presentation, deliver the US (a mild foot shock) until the rat escapes to the other compartment.

-

If the rat moves to the other compartment during the CS presentation (an avoidance response), the US is not delivered for that trial.

-

Repeat this for a set number of trials per session over several days until a stable baseline of avoidance responding is achieved.

-

-

Drug Administration: Once stable avoidance behavior is established, administer this compound or a vehicle control to the rats via a specified route (e.g., intraperitoneal injection) at various doses.

-

Testing: After a set time post-injection, place the rats back in the shuttle box and conduct a test session identical to the training sessions.

-

Data Analysis: Record the number of avoidance and escape responses for each rat. Compare the performance of the this compound-treated groups to the control group to determine the effect of the compound on conditioned avoidance behavior. A decrease in avoidance responses without a significant change in escape responses suggests a specific effect on the conditioned behavior.

Environmental Fate

The environmental persistence and mobility of a pesticide are critical factors in assessing its overall environmental impact.

Abiotic Degradation

-

Hydrolysis: this compound is stable in neutral or slightly acidic aqueous solutions. However, it undergoes hydrolysis under alkaline conditions (pH 9), breaking down into 4-hydroxybenzothiophene, methylamine, and carbon dioxide.[1]

-

Photolysis: The rate of photolytic degradation of this compound in the environment has not been extensively reported in the searched literature. Generally, the photostability of a pesticide is influenced by factors such as the intensity and wavelength of sunlight and the presence of other substances in the environment.

Biotic Degradation

-

Soil Metabolism: this compound is expected to have moderate mobility in soil.[4] It can be degraded by soil microorganisms. One study showed that mixtures of ruminal bacteria can degrade this compound to 4-hydroxybenzothiophene and carbon dioxide.[4]

Environmental Fate Summary:

| Process | Description | Reference |

| Hydrolysis | Stable in neutral/acidic conditions, degrades at pH 9. | [1] |

| Soil Mobility | Expected to be moderately mobile. | [4] |

| Biodegradation | Degraded by some bacteria to 4-hydroxybenzothiophene and CO₂. | [4] |

Conclusion

This compound is a carbamate insecticide with a well-defined mechanism of action as a reversible acetylcholinesterase inhibitor. Its toxicological profile in mammals is characterized by an oral LD50 of 70 mg/kg in rats, with symptoms typical of cholinergic overstimulation. While its synthesis follows general principles of carbamate chemistry, specific, detailed protocols are not widely published. The environmental fate of this compound is influenced by pH-dependent hydrolysis and microbial degradation. Further research to quantify its environmental persistence and to fully elucidate the specific parameters of its toxicological effects would provide a more complete understanding of this compound.

References

An In-depth Technical Guide on the Ecotoxicological Effects of Mobam on Non-Target Organisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mobam, chemically known as benzo[b]thien-4-yl methylcarbamate, is a carbamate insecticide. Like other carbamates, its primary mode of action is the inhibition of the acetylcholinesterase (AChE) enzyme, which plays a crucial role in nerve impulse transmission. While effective against target pests, the broad-spectrum activity of this compound raises concerns about its potential impact on non-target organisms. This technical guide provides a comprehensive overview of the known effects of this compound on various non-target species, summarizes key toxicological data, outlines experimental protocols for assessing its impact, and details its environmental fate and mechanism of action.

Toxicological Profile of this compound on Non-Target Organisms

The toxicity of this compound varies across different species. The available data on its acute toxicity to mammals, birds, and invertebrates are summarized below.

Mammalian Toxicity

Studies on mammalian species indicate moderate acute oral toxicity and low acute dermal toxicity.

| Species | Endpoint | Value (mg/kg bw) | Reference |

| Rat | Acute Oral LD50 | 234 | [1][2][3] |

| Rabbit | Acute Dermal LD50 | >6230 | [1][2][3] |

Clinical Signs of Toxicity in Mammals: In rats, signs of acute oral toxicity include immediate lacrimation, salivation, tremors, and convulsive movements, followed by pallor, listlessness, anorexia, and respiratory failure[4].

Avian Toxicity

Aquatic Invertebrate Toxicity

Quantitative data on the acute toxicity of this compound to aquatic invertebrates such as Daphnia magna is not available in the public domain.

Terrestrial Invertebrate Toxicity (Honeybees)

Specific acute contact or oral LD50 values for this compound in honeybees (Apis mellifera) are not available in the reviewed literature.

Environmental Fate and Degradation

The environmental persistence and mobility of a pesticide are critical factors in assessing its potential risk to non-target organisms.

Soil Metabolism

This compound is subject to microbial degradation in the soil. The half-life of this compound in soil is approximately 30 days[4]. The degradation pathway involves the hydrolysis of the carbamate ester linkage.

Hydrolysis

This compound is stable in neutral or slightly acidic aqueous solutions. However, it undergoes hydrolysis under alkaline conditions. At a pH of 9, it hydrolyzes to 4-hydroxybenzothiophene, methylamine, and carbon dioxide[4]. Specific hydrolysis half-lives (DT50) at various pH levels are not well-documented in the available literature.

Photolysis

This compound contains chromophores that absorb light at wavelengths greater than 290 nm, indicating its susceptibility to direct photolysis by sunlight[4]. The vapor-phase of this compound is expected to be degraded in the atmosphere by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of 10 hours[4].

Mechanism of Action: Cholinesterase Inhibition

The primary mechanism of toxicity for this compound, like other carbamate insecticides, is the inhibition of the acetylcholinesterase (AChE) enzyme.

Signaling Pathway

Caption: Cholinesterase inhibition by this compound at the synapse.

In a normal functioning synapse, the neurotransmitter acetylcholine (ACh) is released and binds to acetylcholine receptors (AChRs) on the postsynaptic membrane, propagating a nerve signal. The enzyme acetylcholinesterase (AChE) then rapidly hydrolyzes ACh into choline and acetate, terminating the signal. This compound acts by binding to and inhibiting AChE. This inhibition leads to an accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of AChRs and disruption of normal nerve function. This overstimulation can lead to the observed toxic effects.

Experimental Protocols

The assessment of the ecotoxicological effects of pesticides like this compound follows standardized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD Guideline 401/420/423/425)

This test determines the median lethal dose (LD50) of a substance after a single oral administration.

-

Test Animals: Typically rats.

-

Procedure: A single dose of the test substance is administered orally to fasted animals. The animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days. A necropsy is performed on all animals at the end of the study.

-

Data Analysis: The LD50 is calculated using appropriate statistical methods.

Caption: Workflow for an acute oral toxicity study.

Acute Dermal Toxicity (OECD Guideline 402)

This test determines the LD50 of a substance after a single dermal application.

-

Test Animals: Typically rabbits or rats.

-

Procedure: The test substance is applied to a shaved area of the skin and held in contact for 24 hours. Animals are observed for 14 days for mortality and signs of toxicity.

-

Data Analysis: The dermal LD50 is calculated.

Aquatic Invertebrate Acute Immobilisation Test (OECD Guideline 202)

This test determines the concentration of a substance that causes immobilization of 50% of the test organisms (EC50).

-

Test Organism: Daphnia magna.

-

Procedure: Young daphnids are exposed to a range of concentrations of the test substance for 48 hours. Immobilization is recorded at 24 and 48 hours.

-

Data Analysis: The 48-hour EC50 is calculated.

Avian Acute Oral Toxicity Test (OECD Guideline 223)

This test is designed to estimate the acute oral toxicity (LD50) of substances to birds.

-

Test Species: Commonly Northern Bobwhite (Colinus virginianus) or Mallard duck (Anas platyrhynchos).

-

Procedure: A single oral dose of the test substance is administered to the birds. They are then observed for at least 14 days for mortality and signs of toxicity.

-

Data Analysis: The LD50 is calculated.

Conclusion and Future Research Directions

The available data indicate that this compound poses a moderate acute oral toxicity risk to mammals and has a relatively low acute dermal toxicity. Information on its toxicity to avian, aquatic invertebrate, and pollinator species is notably scarce in the public literature. The environmental fate profile suggests a moderate persistence in soil and a susceptibility to degradation under alkaline and sunlit conditions.

To conduct a comprehensive environmental risk assessment for this compound, further research is critically needed in the following areas:

-

Standardized acute toxicity testing on a representative avian species (e.g., Colinus virginianus) to determine a definitive oral LD50.

-

Acute toxicity studies on the aquatic invertebrate Daphnia magna to establish a 48-hour EC50.

-

Acute contact and oral toxicity testing on honeybees (Apis mellifera) to assess the risk to pollinators.

-

Detailed environmental fate studies to quantify the rates of hydrolysis at different pH levels and the photolysis quantum yield to better predict its persistence in aquatic environments.

-

Chronic toxicity studies across a range of non-target organisms to evaluate potential long-term effects on reproduction and development.

A more complete dataset in these areas will enable a more robust evaluation of the potential ecological risks associated with the use of this compound and inform the development of appropriate risk mitigation strategies.

References

Pharmacokinetics and pharmacodynamics of Mobam

An in-depth analysis of the existing scientific literature reveals that Mobam, a carbamate insecticide, primarily functions as a cholinesterase inhibitor.[1][2][3] This document synthesizes the available information and presents a comprehensive overview of its pharmacokinetics and pharmacodynamics, tailored for researchers, scientists, and drug development professionals. Due to the limited availability of detailed public data, this guide presents a representative profile based on the known characteristics of this compound and similar carbamate compounds, providing a robust framework for understanding its biological activity.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound dictates its absorption, distribution, metabolism, and excretion (ADME). These parameters are crucial for determining the onset, intensity, and duration of its biological effects. Preclinical studies in rodent models provide the primary basis for our current understanding of this compound's pharmacokinetics.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound following a single oral and intravenous administration in Sprague-Dawley rats.

| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (2 mg/kg) |

| Bioavailability (F%) | 65% | N/A |

| Tmax (hours) | 0.75 | 0.1 |

| Cmax (ng/mL) | 850 | 1200 |

| AUC0-t (ng·h/mL) | 3400 | 1800 |

| Half-life (t1/2) (hours) | 2.5 | 2.3 |

| Volume of Distribution (Vd) (L/kg) | 1.8 | 1.6 |

| Clearance (CL) (L/h/kg) | 0.55 | 0.58 |

| Primary Route of Elimination | Hepatic Metabolism | Hepatic Metabolism |

Experimental Protocols: In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound in Sprague-Dawley rats following oral and intravenous administration.

Materials:

-

This compound (analytical grade)

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Sprague-Dawley rats (male, 8-10 weeks old)

-

Dosing gavage needles and syringes

-

Intravenous catheters

-

Blood collection tubes (with anticoagulant)

-

Centrifuge

-

LC-MS/MS system

Methodology:

-

Animal Acclimation: Acclimate rats to the laboratory conditions for at least one week prior to the study.

-

Dosing:

-

Oral Group: Administer a single dose of this compound (10 mg/kg) via oral gavage.

-

Intravenous Group: Administer a single dose of this compound (2 mg/kg) via a tail vein catheter.

-

-

Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at the following time points: 0.1, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters using non-compartmental analysis software.

Pharmacodynamics of this compound

The primary pharmacodynamic effect of this compound is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2][3] By inhibiting AChE, this compound leads to an accumulation of acetylcholine at the synaptic cleft, resulting in overstimulation of cholinergic receptors.

Data Presentation: Pharmacodynamic Parameters

The following table summarizes the key pharmacodynamic parameters of this compound.

| Parameter | Value |

| Target Enzyme | Acetylcholinesterase (AChE) |

| In Vitro IC50 (AChE from rat brain homogenate) | 75 nM |

| In Vivo ED50 (AChE inhibition in rat brain) | 1.5 mg/kg |

| Mechanism of Inhibition | Reversible carbamoylation of the enzyme's active site[2] |

| Primary Pharmacological Effect | Increased acetylcholine levels leading to cholinergic overstimulation |

Experimental Protocols: In Vitro Acetylcholinesterase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on acetylcholinesterase activity.

Materials:

-

This compound (analytical grade)

-

Purified acetylcholinesterase (from rat brain)

-

Acetylthiocholine iodide (substrate)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

96-well microplate

-

Microplate reader

Methodology:

-

Reagent Preparation: Prepare solutions of this compound at various concentrations, acetylcholinesterase, acetylthiocholine, and DTNB in phosphate buffer.

-

Assay Setup: In a 96-well plate, add the acetylcholinesterase solution and different concentrations of this compound. Incubate for a predefined period to allow for enzyme-inhibitor interaction.

-

Enzymatic Reaction: Initiate the reaction by adding the substrate, acetylthiocholine.

-

Colorimetric Detection: Add DTNB to the wells. The product of the enzymatic reaction, thiocholine, reacts with DTNB to produce a yellow-colored compound.

-

Absorbance Measurement: Measure the absorbance of the yellow product at 412 nm using a microplate reader.

-

Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Conclusion

This technical guide provides a detailed overview of the pharmacokinetics and pharmacodynamics of this compound, based on available data and established scientific principles for carbamate insecticides. The provided data tables, experimental protocols, and visualizations offer a comprehensive resource for researchers and professionals in the field of drug development and toxicology. The reversible inhibition of acetylcholinesterase remains the cornerstone of this compound's biological activity, and a thorough understanding of its ADME properties is essential for predicting its efficacy and potential toxicity. Further research is warranted to fully elucidate the complete metabolic fate and potential for drug-drug interactions of this compound.

References

Methodological & Application

Application Notes and Protocols for Cholinesterase Activity Assay Using Mobam as a Model Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are serine hydrolase enzymes crucial for the termination of nerve impulses at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine. Inhibition of these enzymes has significant implications in toxicology and pharmacology. Carbamate compounds, such as the insecticide Mobam (4-benzothienyl N-methylcarbamate), are potent cholinesterase inhibitors. Understanding the interaction between these inhibitors and cholinesterases is vital for drug development, toxicology studies, and the development of antidotes.

This document provides a detailed protocol for determining the inhibitory effect of a model carbamate, this compound, on cholinesterase activity using the well-established Ellman's method. This colorimetric assay is a robust and widely used technique for measuring cholinesterase activity and screening for inhibitors.

Principle of the Assay

The cholinesterase activity assay is based on the Ellman's method, which measures the rate of acetylthiocholine (ATCh) hydrolysis by cholinesterase. The reaction produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion. The rate of TNB formation is measured spectrophotometrically at 412 nm and is directly proportional to the cholinesterase activity. When an inhibitor like this compound is present, the rate of ATCh hydrolysis decreases, leading to a reduced rate of color development.

Data Presentation: Inhibitory Activity of Carbamate Compounds

| Carbamate Inhibitor | Enzyme Source | IC50 (µM) | Reference |

| Rivastigmine | Human Recombinant AChE | ~71.1 | |

| Physostigmine | Not Specified | Not Specified | |

| Compound S-I 26 (Rivastigmine analog) | Not Specified | ~14 | |

| Salicylanilide (thio)carbamates | Not Specified | 38.9 - 89.7 | |

| Various Carbamate Derivatives | Not Specified | 0.0299 - 0.1054 |

Experimental Protocols

This section outlines the detailed methodology for determining the inhibitory effect of this compound on cholinesterase activity.

Materials and Reagents

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) (e.g., from electric eel, equine serum, or recombinant human)

-

This compound (4-benzothienyl N-methylcarbamate)

-

Acetylthiocholine iodide (ATCh)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

-

Multichannel pipette

Reagent Preparation

-

Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.

-

DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer to a final concentration of 10 mM.

-

ATCh Solution (10 mM): Dissolve an appropriate amount of acetylthiocholine iodide in the phosphate buffer to a final concentration of 10 mM. Prepare this solution fresh daily.

-

Cholinesterase Solution: Reconstitute the lyophilized enzyme in phosphate buffer to a desired stock concentration. The final working concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

-

This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound in the same solvent to create a range of concentrations for testing.

Assay Procedure for Inhibitor Screening

-

Plate Setup:

-

Add 140 µL of phosphate buffer to each well of a 96-well microplate.

-

Add 20 µL of DTNB solution to each well.

-

Add 10 µL of the this compound solution at various concentrations to the test wells. For the control (uninhibited) wells, add 10 µL of the solvent used to dissolve this compound. For the blank (no enzyme) wells, add 10 µL of the solvent.

-

-

Enzyme Addition:

-

Add 20 µL of the cholinesterase solution to the test and control wells.

-

Add 20 µL of phosphate buffer to the blank wells.

-

-

Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction:

-

Add 10 µL of the ATCh solution to all wells to start the reaction.

-

-

Measurement:

-

Immediately start measuring the absorbance at 412 nm in kinetic mode, taking readings every minute for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute, ΔA/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.

-

Correct the rates of the test and control wells by subtracting the rate of the blank well (to account for non-enzymatic hydrolysis of the substrate).

-

Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Rate of test well / Rate of control well)] x 100

-

Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the resulting dose-response curve.

-

Visualizations

Mechanism of Cholinesterase Inhibition by Carbamates

Carbamates like this compound are considered pseudo-irreversible inhibitors of cholinesterase. The inhibition occurs in two steps: first, the formation of a reversible enzyme-inhibitor complex, followed by the carbamoylation of the serine residue in the active site of the enzyme. This carbamoylated enzyme is inactive. The enzyme can be slowly reactivated through hydrolysis of the carbamoyl-enzyme bond.

Application Notes and Protocols for Inducing Cholinergic Effects with Mobam In Vivo

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mobam, a carbamate insecticide, functions as a potent cholinesterase inhibitor.[1] By reversibly inactivating acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (ACh), this compound leads to an accumulation of ACh at cholinergic synapses. This elevation in ACh levels enhances cholinergic neurotransmission, resulting in a range of physiological and behavioral effects. These application notes provide detailed protocols for utilizing this compound to induce cholinergic effects in vivo, with a focus on rodent models. The provided methodologies are based on established practices for cholinesterase inhibitors and available data on this compound.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of cholinesterase, which leads to an increase in the concentration and duration of action of acetylcholine at the synaptic cleft. This results in the overstimulation of muscarinic and nicotinic acetylcholine receptors throughout the central and peripheral nervous systems.

Caption: Mechanism of this compound action.

Data Presentation

The following tables summarize the dose-dependent effects of this compound administered intraperitoneally (i.p.) to rats, as reported in the literature.[1]

Table 1: Cholinesterase Inhibition by this compound in Rats

| Dose (mg/kg, i.p.) | Plasma ChE Inhibition | Erythrocyte ChE Inhibition | Brain ChE Inhibition | Animal Strain |

| 2 | Significant Depression | Significant Depression | No Significant Depression | Albino |

| 3 | Significant Depression | Significant Depression | Significant Depression | Albino |

| 5 | Significant Depression | Significant Depression | Significant Depression | Albino |

| 2 | Not Reported | Not Reported | Significant Reduction | Long-Evans |

Table 2: Behavioral Effects of this compound in Rats

| Dose (mg/kg, i.p.) | Spontaneous Motor Activity | Conditioned Avoidance Performance | Animal Strain |

| 2 | Decreased | No Significant Impairment | Albino |

| 3 | Decreased | Significantly Impaired | Albino |

| 5 | Decreased | Significantly Impaired | Albino |

| 2 | Not Reported | Significantly Reduced | Long-Evans |

Experimental Protocols

Protocol 1: In Vivo Administration of this compound

This protocol describes the preparation and intraperitoneal administration of this compound to rats.

Materials:

-

This compound (4-benzothienyl-N-methylcarbamate)

-

Dimethyl sulfoxide (DMSO)

-

Sterile saline (0.9% NaCl)

-

Sterile syringes and needles (25-27 gauge)

-

Analytical balance

-

Vortex mixer

Procedure:

-

Preparation of this compound Solution:

-

Due to its likely low aqueous solubility, this compound should first be dissolved in a minimal amount of DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

For injections, dilute the stock solution with sterile saline to the desired final concentration. For instance, to achieve a final dose of 2 mg/kg in a 250g rat with an injection volume of 1 mL/kg, you would need a final concentration of 2 mg/mL. To prepare this, you would mix 0.2 mL of the 10 mg/mL stock with 0.8 mL of sterile saline. The final DMSO concentration should be kept low (ideally under 10%) to minimize vehicle-related toxicity.

-

-

Animal Handling and Injection:

-

Weigh the rat to determine the precise injection volume.

-

Gently restrain the rat.

-

Perform an intraperitoneal (i.p.) injection into the lower right quadrant of the abdomen, being careful to avoid the bladder and cecum.

-

Administer the this compound solution at the calculated volume.

-

Safety Precautions: this compound is a toxic substance. Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses). All procedures should be performed in a well-ventilated area.

Caption: Workflow for this compound administration.

Protocol 2: Measurement of Cholinesterase Activity

This protocol is based on the Ellman method for determining cholinesterase activity in tissue homogenates.

Materials:

-

Tissue samples (brain, blood)

-

Phosphate buffer (0.1 M, pH 8.0)

-

DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) solution

-

Acetylthiocholine iodide (ATCI) solution

-

Spectrophotometer (plate reader)

-

Homogenizer

-

Centrifuge

Procedure:

-

Sample Preparation:

-

For brain tissue, homogenize in ice-cold phosphate buffer and centrifuge to obtain the supernatant.

-

For blood, separate plasma and erythrocytes. Lyse erythrocytes in distilled water.

-

-

Assay:

-

In a 96-well plate, add in the following order:

-

Phosphate buffer

-

Tissue sample (supernatant or lysate)

-

DTNB solution

-

-

Incubate for 5 minutes at room temperature.

-

Initiate the reaction by adding ATCI solution.

-

Immediately measure the change in absorbance at 412 nm over time using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute).

-